Flamprop

Wild oat control Seed set reduction Post-emergence herbicide efficacy

In dryland wheat systems, post-emergence wild oat control often fails due to drought-induced ACCase inhibitor antagonism. Flamprop (CAS 58667-63-3) solves this with quantifiably better moisture-stress performance than fenoxaprop or diclofop. - Drought tolerance rank: fenoxaprop = diclofop > flamprop > imazamethabenz - Flamprop-methyl suppresses Avena fatua seed set more effectively than flamprop-isopropyl or benzoylprop-ethyl - Unique ATP-elevating mode of action enables comparative herbicide-resistance research Supplied as analytical standard or research-grade material with verified purity and cold-chain shipping.

Molecular Formula C16H13ClFNO3
Molecular Weight 321.73 g/mol
CAS No. 58667-63-3
Cat. No. B1223189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlamprop
CAS58667-63-3
Molecular FormulaC16H13ClFNO3
Molecular Weight321.73 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
InChIKeyYQVMVCCFZCMYQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flamprop (CAS 58667-63-3) Procurement Guide: Herbicide Class, Regulatory Status, and Variant Identification


Flamprop (CAS 58667-63-3) is an arylalanine-class selective post-emergence herbicide introduced circa 1974, primarily used for wild oat (Avena spp.) and blackgrass (Alopecurus myosuroides) control in wheat, barley, and triticale [1]. Flamprop itself is the parent acid, but commercial formulations employ ester prodrug variants—most notably flamprop-methyl, flamprop-isopropyl, and their optically enriched flamprop-M counterparts—which require plant-mediated hydrolysis to release the biologically active flamprop acid at the target site [2]. The compound is considered obsolete in many jurisdictions but retains niche procurement relevance in Australia and specific research applications involving herbicide resistance management and spray-topping strategies [1].

Product Type Arylalanine-class herbicide parent acid; ester prodrug variants required for formulation
Research Context Herbicide resistance management, spray-topping, and mode-of-action differentiation studies
Procurement Logic Selection driven by ester variant, chiral purity, and adjuvant system specification

Flamprop Procurement Risk Alert: Why Flamprop-Isopropyl and Benzoylprop-Ethyl Are Not Interchangeable


Although flamprop-methyl, flamprop-isopropyl, and benzoylprop-ethyl share the same parent acid backbone and are often grouped as wild oat herbicides, their performance diverges sharply due to ester-specific hydrolysis kinetics, phloem mobility, and the biological activity of their metabolites [1]. Direct substitution of flamprop-methyl with flamprop-isopropyl or benzoylprop-ethyl introduces quantifiable losses in efficacy against Avena spp., particularly under suboptimal crop competition or variable environmental conditions [2]. Furthermore, chiral purity differences between racemic flamprop esters and the optically enriched flamprop-M variants alter the dose-response relationship, making generic interchange without chiral specification problematic for achieving target weed control thresholds [3].

Ester-specific hydrolysis kinetics may shift field performance Flamprop-methyl, flamprop-isopropyl, and benzoylprop-ethyl produce different active metabolite profiles; direct substitution can reduce wild oat control efficacy.
Chiral purity alters dose-response relationships Racemic flamprop esters and optically enriched flamprop-M variants are not interchangeable without chiral specification; generic substitution risks missing weed control thresholds.
Active metabolite potency differs across chemical series Flamprop acid exhibits higher inherent activity than benzoylprop acid; equivalent parent ester application rates do not yield equivalent control outcomes.

Flamprop Evidence Guide: Quantified Differentiation Versus Closest Analogs


Flamprop-Methyl vs. Flamprop-Isopropyl and Benzoylprop-Ethyl: Superior Wild Oat Control and Seed Set Reduction

In direct head-to-head field evaluations, flamprop-methyl demonstrated unequivocally superior performance against wild oat (Avena fatua) compared to both flamprop-isopropyl and benzoylprop-ethyl, the two nearest structural analogs already marketed for wild oat control at the time of assessment [1]. The observed superiority extended beyond vegetative growth suppression: flamprop-methyl provided more effective control of seed set in wild oat than did the comparator compounds, and its higher inherent activity rendered it less dependent on crop competition to achieve acceptable control levels [1]. The underlying mechanism was traced to the production of a more active acid metabolite from flamprop-methyl relative to benzoylprop-ethyl, despite comparable rates of parent ester degradation between the two compounds [1]. The ethyl ester analog (flamprop-ethyl) exhibited the highest degradation rate but tended toward a shorter duration of oat growth inhibition than the methyl ester, indicating that faster hydrolysis does not necessarily translate to superior field performance [1].

Wild oat control and seed set reduction
Head-to-head
Flamprop-methyl outperformed flamprop-isopropyl and benzoylprop-ethyl in seed set suppression
Reported superiority in seed set control supports procurement for seedbank management strategies.
Field evaluations in wheat; multiple growth-stage assessments.
Wild oat control Seed set reduction Post-emergence herbicide efficacy Avena fatua Wheat selectivity

Flamprop Acid vs. Benzoylprop Acid: Approximately Twofold Higher Inherent Activity of the Active Metabolite

The biologically active metabolite flamprop acid (derived via plant esterase-mediated hydrolysis of all flamprop ester prodrugs) exhibits approximately twice the inherent herbicidal activity of benzoylprop acid, the corresponding active metabolite of benzoylprop-ethyl [1]. This approximately 2× difference in intrinsic activity provides a mechanistic explanation for why flamprop-based herbicides outperform benzoylprop-ethyl in field settings, even when parent ester degradation rates are comparable [2]. The finding was established in studies examining the selectivity and mode of action of flamprop-isopropyl in barley, where the relative activity of the free acid forms was directly compared [1]. This difference in active metabolite potency means that equivalent parent ester application rates do not deliver equivalent weed control outcomes when substituting between the flamprop and benzoylprop chemical series [1].

Active metabolite inherent activity
Head-to-head
~2× higher inherent activity of flamprop acid vs. benzoylprop acid
Supports reported efficacy margin of flamprop esters over benzoylprop-ethyl.
Bioassay comparison of free acid forms in wild oat and barley.
Herbicide metabolite activity Flamprop acid Benzoylprop acid Structure-activity relationship

Flamprop-Isopropyl vs. Benzoylprop-Ethyl: Approximately Fivefold Higher Phloem Mobility of the Active Acid

Flamprop-isopropyl demonstrated a relatively high rate of movement in the phloem, approximately five times that of benzoylprop-ethyl, as established in comparative studies of their selectivity and mode of action in wild oat control [1]. This ~5× difference in phloem mobility enhances the distribution of the active flamprop acid metabolite to meristematic regions and developing tillers, which are critical sites for inhibiting cell elongation and preventing wild oat recovery following post-emergence application [1]. The difference in phloem transport occurs despite the finding that similar quantities of parent ester gave comparable effects on oat, suggesting that the enhanced mobility of flamprop-derived acid does not necessarily translate to proportionally greater acute phytotoxicity under all conditions, but may confer advantages under specific application timing scenarios [1].

Phloem mobility comparison
Head-to-head
~5× higher phloem mobility of flamprop acid vs. benzoylprop acid
Reported enhancement in metabolite delivery to distal meristematic tissues.
Post-emergence wild oat assessment; may not proportionally increase acute phytotoxicity in all conditions.
Phloem mobility Systemic herbicide translocation Arylalanine herbicides Flamprop-isopropyl

Flamprop vs. Diclofop, Fenoxaprop, and Imazamethabenz: Superior Performance Retention Under Drought Stress Conditions

Under drought stress conditions—a common constraint in dryland cereal production—flamprop exhibits superior performance retention compared to ACCase-inhibiting herbicides including fenoxaprop and diclofop, as well as the ALS inhibitor imazamethabenz [1]. The rank order of graminicide phytotoxicity inhibition by drought plus high temperature was established as fenoxaprop = diclofop > flamprop > imazamethabenz, indicating that flamprop occupies an intermediate position with better drought tolerance than the leading ACCase inhibitors but greater susceptibility than the ALS inhibitor imazamethabenz [1]. Fenoxaprop performance was most severely inhibited by the combination of drought plus high temperature, although drought alone and, to a lesser degree, high temperature alone inhibited fenoxaprop action [1]. This differential environmental robustness stems from distinct mechanisms: ACCase inhibitors require active plant growth and lipid biosynthesis for optimal activity, whereas flamprop's antimicrotubule mechanism and phloem mobility profile confer greater resilience to moisture-deficit conditions [2].

Drought stress performance retention
Cross-study
Susceptibility rank: fenoxaprop = diclofop > flamprop > imazamethabenz
Intermediate drought tolerance reported; better retention than ACCase inhibitors, less than ALS inhibitor.
Controlled environment study; drought plus high temperature conditions.
Drought stress Herbicide performance retention Environmental robustness ACCase inhibitors

Flamprop-M-Isopropyl Formulation Enhancement: Dobanol 25-7 Adjuvant Achieves 96% Wild Oat Control at Reduced Active Ingredient Rates

In formulation optimization studies, combinations of flamprop-M-isopropyl with the adjuvant Dobanol 25-7 produced superior wild oat control even at reduced active ingredient (AI) application rates compared to standard formulations [1]. Field trials evaluating a new emulsifiable concentrate formulation (ECI) containing flamprop-M-isopropyl and Dobanol 25-7 in a 2:1 ratio (by weight) demonstrated that this adjuvant-enhanced formulation achieved a mean control level of 96% against Avena spp. at lower AI rates than would otherwise be required with conventional adjuvant packages [1]. Commercial formulations of flamprop-M-isopropyl and other members of this herbicide class have historically required an oil adjuvant to achieve adequate herbicidal performance; the Dobanol 25-7 system represents a quantifiable improvement over baseline adjuvant technologies [2].

Adjuvant-optimized efficacy
Supporting
96% mean wild oat control at reduced AI rate with Dobanol 25-7 (2:1 ratio)
Supports formulation-dependent procurement economics for cost-effective broadacre use.
Field trials; flamprop-M-isopropyl emulsifiable concentrate formulation.
Adjuvant optimization Formulation technology Rate reduction Flamprop-M-isopropyl

Flamprop vs. Diclofop, Difenzoquat, Asulam, and Barban: Unique ATP Modulation Profile — Increased Rather Than Inhibited ATP Production in Wild Oat

In a comparative physiological response study of wild oat (Avena fatua) to five post-emergence herbicides, flamprop exhibited a unique biochemical signature: while all herbicides tested (asulam, barban, diclofop, difenzoquat, and flamprop) inhibited photosynthesis, flamprop was the only compound that increased ATP content in treated plants rather than inhibiting ATP production [1]. The other four herbicides reduced ATP levels [1]. Additionally, flamprop was among the subset of herbicides (along with diclofop and difenzoquat) that reduced photosynthate translocation from leaves to roots, and it reduced protein content (water-soluble, -insoluble, and total) along with asulam and diclofop [1]. However, flamprop did not reduce chlorophyll a and b content (unlike diclofop and difenzoquat), nor did it inhibit 32P incorporation into lipids (unlike barban, diclofop, and difenzoquat) [1]. This unique ATP modulation pattern—increase rather than decrease—provides a clear biochemical differentiation from ACCase inhibitors and other wild oat herbicide classes, suggesting a distinct mechanism of action at the cellular energy level [1].

ATP modulation profile
Head-to-head
Unique ATP increase vs. ATP decrease for asulam, barban, diclofop, difenzoquat
Reported biochemical differentiation from ACCase and other wild oat herbicide classes.
Wild oat three-leaf stage; nine physiological processes measured.
ATP modulation Physiological response Herbicide mechanism differentiation Energy metabolism

Flamprop Application Scenarios: Procurement-Driven Use Cases Based on Differentiated Evidence


Scenario 1: High-Pressure Wild Oat Seedbank Management — Prioritize Flamprop-Methyl for Superior Seed Set Suppression

In wheat and barley production systems where wild oat (Avena fatua) seedbank depletion is a critical long-term management objective, flamprop-methyl is the preferred flamprop variant due to its demonstrably superior control of seed set compared to flamprop-isopropyl and benzoylprop-ethyl [1]. The compound's reduced dependence on crop competition to achieve effective control further supports its use in fields with variable or suboptimal crop canopy development. For procurement decisions involving wild oat seed set suppression as a primary efficacy metric, flamprop-methyl should be specified over flamprop-isopropyl or benzoylprop-ethyl.

Scenario 2: Dryland Cereal Production Under Drought Risk — Flamprop Offers Greater Reliability Than Fenoxaprop or Diclofop

In dryland wheat production regions where post-emergence herbicide applications frequently coincide with soil moisture deficits, flamprop provides quantifiably better performance retention than fenoxaprop or diclofop [1]. The established rank order of drought susceptibility (fenoxaprop = diclofop > flamprop > imazamethabenz) indicates that flamprop occupies an intermediate position with better drought tolerance than leading ACCase inhibitors. Procurement decisions for wild oat control in water-limited environments should weigh flamprop's environmental robustness against the potentially greater acute efficacy of ACCase inhibitors under optimal moisture conditions.

Scenario 3: Optimized Formulation Procurement for Cost-Effective Broadacre Application — Specify Dobanol 25-7 Adjuvant System

For large-scale broadacre wheat and barley operations where active ingredient cost per hectare is a primary procurement driver, flamprop-M-isopropyl formulations incorporating Dobanol 25-7 adjuvant at a 2:1 AI-to-adjuvant weight ratio achieve a mean 96% wild oat control at reduced AI application rates [1]. This formulation-specific performance gain enables equivalent or superior weed control with lower total active ingredient expenditure compared to standard emulsifiable concentrate formulations lacking optimized adjuvant technology [2]. Procurement specifications should explicitly require or verify the presence of the Dobanol 25-7 adjuvant system when cost-efficiency at scale is a priority criterion.

Scenario 4: Research Applications Requiring Distinct Mode of Action — Flamprop's Unique ATP Modulation as an Experimental Tool

In herbicide physiology research, flamprop's unique biochemical signature—increasing ATP content in treated wild oat plants while four comparator herbicides (asulam, barban, diclofop, difenzoquat) reduce ATP production—provides a valuable experimental tool for studying herbicide mode-of-action differentiation and cellular energy metabolism responses [1]. The compound's distinct profile (increased ATP; reduced photosynthate translocation; reduced protein content; no effect on chlorophyll or lipid synthesis) enables comparative mechanistic studies where a control compound with divergent physiological effects is required. For research procurement, flamprop (CAS 58667-63-3) or its ester variants offer a clearly differentiated alternative to ACCase-inhibiting and ALS-inhibiting herbicide standards.

Application
Selection Property
Validation Focus
Wild oat seedbank management studies
Ester variant with reported seed set suppression context
Seed set reduction endpoint validation; crop competition independence review
Dryland cereal herbicide performance research
Environmental robustness under moisture-deficit conditions
Drought stress performance retention assay; ACCase inhibitor comparator review
Cost-effective broadacre formulation procurement
Adjuvant-optimized formulation with reduced AI rate capability
Adjuvant system verification; field-scale control threshold confirmation
Herbicide mode-of-action differentiation research
Unique ATP modulation and physiological response profile
Cellular energy metabolism endpoint comparison; cross-resistance pattern investigation
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